

Alvimopan-D7: A Technical Guide to its In Vitro and In Vivo Properties

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Compound of Interest

Compound Name: Alvimopan-D7

Cat. No.: B15575017

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Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist.^{[1][2][3]} Due to its specific pharmacological profile, it is utilized to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.^{[1][4]} **Alvimopan-D7**, a deuterated isotopologue of Alvimopan, serves as an essential tool in the analytical and metabolic studies of the parent compound, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides an in-depth overview of the in vitro and in vivo properties of Alvimopan, which are considered directly applicable to **Alvimopan-D7** for research purposes.

Core Properties of Alvimopan

Alvimopan is a selective antagonist of the human μ -opioid receptor with a high binding affinity.^[5] Its chemical structure, a zwitterionic molecule at physiological pH, limits its ability to cross the blood-brain barrier, thereby confining its activity to the periphery.^{[1][6]} This peripheral restriction is a key attribute, allowing it to counteract the effects of opioids in the gastrointestinal tract.^[1]

In Vitro Properties

The in vitro characteristics of Alvimopan have been established through various assays, primarily focusing on its receptor binding affinity and functional activity.

Receptor Binding Affinity

Alvimopan demonstrates a high affinity for the mu-opioid receptor. In vitro studies have shown its binding affinity (K_i) to be in the nanomolar range, indicating a potent interaction with its target.

Parameter	Value	Receptor Type	Reference
K_i	0.4 nM (0.2 ng/mL)	Human μ -opioid	[5]
K_i	0.2 ng/mL	Peripheral μ -opioid	[2]
p K_i	9.6	Human μ -opioid	[7]
K_i (Metabolite ADL 08-0011)	0.8 nM (0.3 ng/mL)	μ -opioid	[5][8]
p K_i (Metabolite ADL 08-0011)	9.6	Human μ -opioid	[7]

Functional Activity

Functional assays, such as those measuring GTPyS incorporation, have demonstrated that Alvimopan acts as an antagonist with negative intrinsic activity at the mu-opioid receptor.[7] This contrasts with some other opioid antagonists which may exhibit partial agonism.[7]

Assay	Activity	Receptor	Reference
[³⁵ S]GTPyS Incorporation	Negative Intrinsic Activity	μ -opioid	[7]
Electrically Evoked Contractions (Guinea Pig Ileum)	Increased Amplitude	-	[7]

In Vivo Properties

The in vivo profile of Alvimopan is characterized by its pharmacokinetic properties and its pharmacological effects on gastrointestinal motility.

Pharmacokinetics

Following oral administration, Alvimopan exhibits low systemic bioavailability.^[1] It is primarily metabolized by the intestinal microflora to an active metabolite, ADL 08-0011.^{[1][2]}

Parameter	Value	Species	Reference
Bioavailability	< 7% (average 6%)	Human	^{[1][2][9]}
Peak Plasma Time (Tmax)	~2 hours	Human	^{[5][9]}
Protein Binding	80-90%	Human	^[2]
Terminal Half-Life	10-17 hours	Human	^[9]
Elimination	Primarily feces (via biliary excretion), ~35% in urine	Human	^[9]

Pharmacodynamics

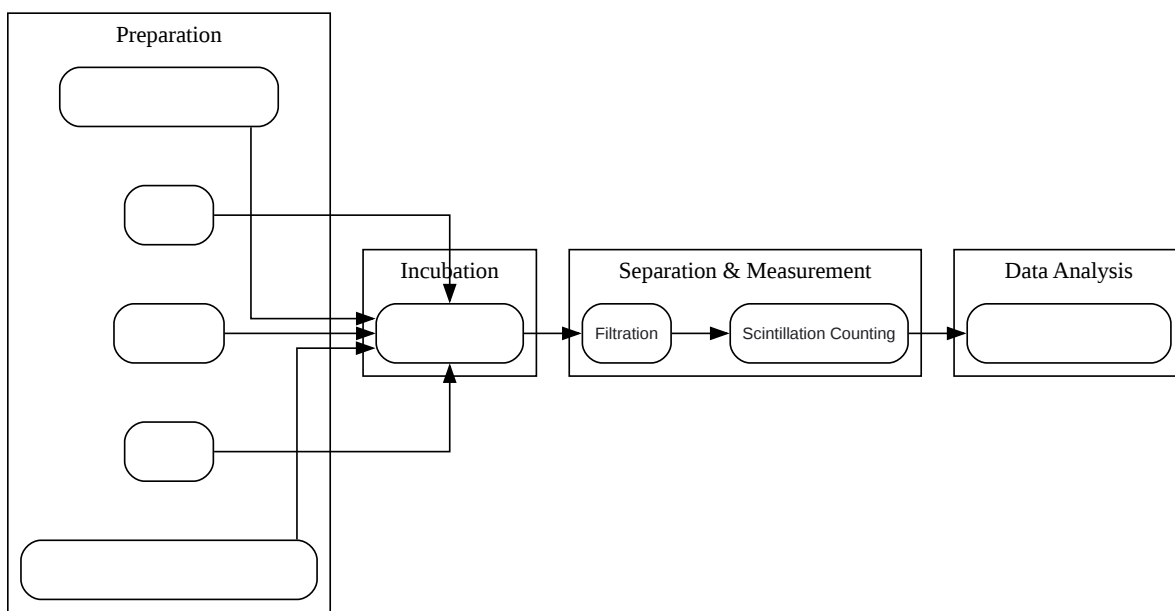
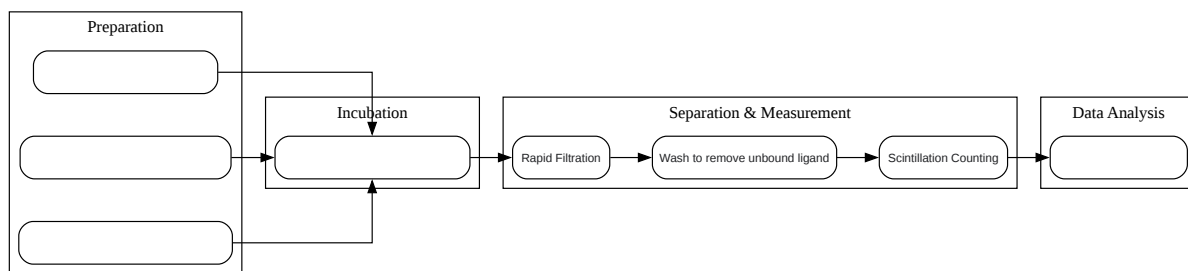
The primary pharmacodynamic effect of Alvimopan is the acceleration of gastrointestinal recovery after surgery, particularly bowel resection.^{[2][3]} It achieves this by antagonizing the inhibitory effects of endogenous and exogenous opioids on gut motility.^[4] Clinical trials have demonstrated that Alvimopan significantly reduces the time to first bowel movement and tolerance of solid food in postoperative patients.^{[10][11]}

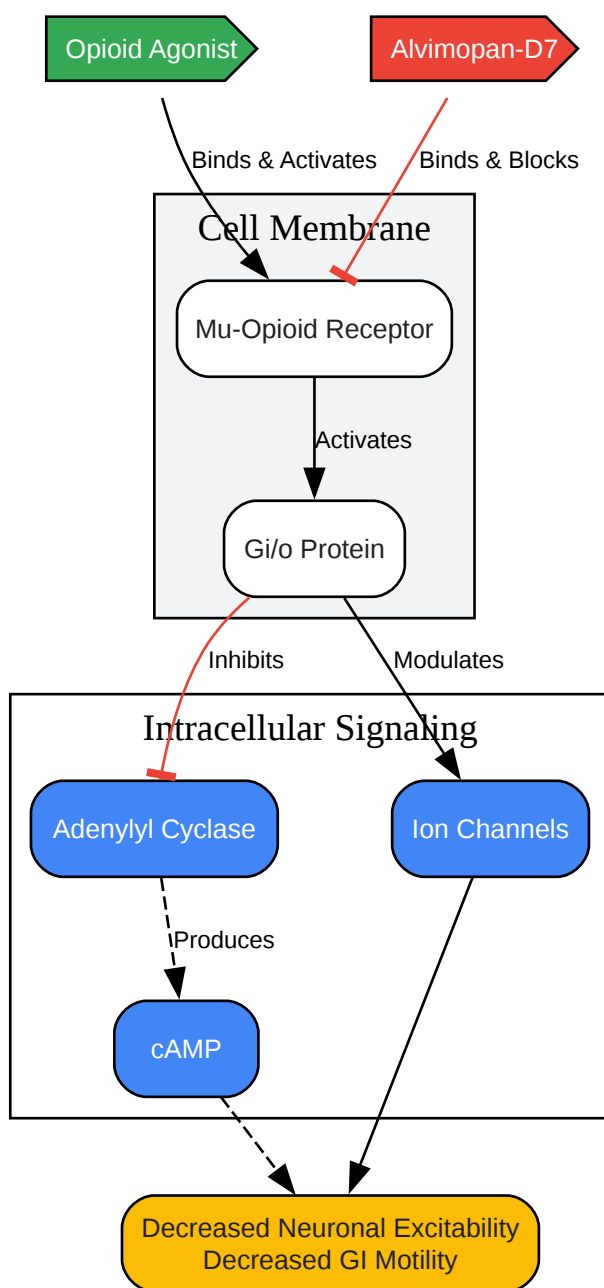
Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of compounds like **Alvimopan-D7**. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.





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References

- 1. bocsci.com [bocsci.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alvimopan: a peripherally acting mu-opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alvimopan (Entereg), a Peripherally Acting mu-Opioid Receptor Antagonist For Postoperative Ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Alvimopan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alvimopan, a novel, peripherally acting mu opioid antagonist: results of a multicenter, randomized, double-blind, placebo-controlled, phase III trial of major abdominal surgery and postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
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